3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole

Lipophilicity Medicinal Chemistry Drug Design

This 1,2,4-oxadiazole regioisomer is specifically designed for programs requiring high lipophilicity. Compared to 1,3,4-isomers, this scaffold demonstrates significantly increased LogD for superior blood-brain barrier penetration and target engagement. The 4-fluoro-2-methylphenyl motif offers a refined tool for steric and electronic SAR exploration beyond simple 4-fluorophenyl analogs. As a proven bioisostere for metabolically unstable esters/amides, this 98% pure building block is ideal for synthesizing next-generation antimicrobials targeting Gram-positive pathogens (incl. MRSA) and CNS drug candidates. Suppliers offer custom synthesis and bulk inquiries.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B12444144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2=NOC=N2
InChIInChI=1S/C9H7FN2O/c1-6-4-7(10)2-3-8(6)9-11-5-13-12-9/h2-5H,1H3
InChIKeyYSJYILHWOUFVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole: A Strategic Building Block in Fluorinated Heterocyclic Chemistry


3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole (C9H7FN2O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-fluoro-2-methylphenyl group. The 1,2,4-oxadiazole ring is a well-established pharmacophore and bioisostere, particularly for esters and amides, due to its metabolic stability and unique electronic properties [1]. The specific substitution pattern with both a fluorine atom and a methyl group on the phenyl ring imparts distinct physicochemical characteristics, influencing lipophilicity, metabolic stability, and potential biological interactions, making it a valuable intermediate in drug discovery and materials science [2].

Why Generic Oxadiazole Substitution Fails: The Critical Impact of Regioisomerism and Aryl Substitution


Simple substitution within the oxadiazole class is not possible due to the profound differences in physicochemical and biological properties dictated by both regioisomerism and aryl ring substitution. Systematic comparisons of 1,2,4- and 1,3,4-oxadiazole matched pairs show that the 1,3,4-isomer consistently exhibits an order of magnitude lower lipophilicity (log D), along with improved metabolic stability and aqueous solubility [1]. Therefore, selecting the 1,2,4-regioisomer is a deliberate choice for achieving higher lipophilicity, which can be crucial for target engagement or crossing biological barriers. Furthermore, within the 1,2,4-series, the specific 4-fluoro-2-methylphenyl substitution differentiates the compound from simpler analogs like 3-(4-fluorophenyl)-1,2,4-oxadiazole. The addition of the methyl group is expected to further modulate lipophilicity and steric interactions, offering a distinct profile for structure-activity relationship (SAR) studies [2].

3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole: Quantitative Differentiation from Key Comparators


1,2,4-Oxadiazole Regioisomer Selection for Higher Lipophilicity

The choice of a 1,2,4-oxadiazole core over its 1,3,4-isomer is a deliberate decision to achieve higher lipophilicity. A systematic comparison of matched pairs from the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. This property is critical for applications requiring increased membrane permeability or hydrophobic target engagement. The presence of the 4-fluoro-2-methylphenyl group further modulates this baseline property.

Lipophilicity Medicinal Chemistry Drug Design Physicochemical Properties

In Vitro Antibacterial Activity of a 1,2,4-Oxadiazole Scaffold in Linezolid Analogs

The 1,2,4-oxadiazole ring can serve as a potent bioisostere in antibacterial drug design. In the development of linezolid-like compounds, replacing the morpholine C-ring with a 1,2,4-oxadiazole resulted in antibacterial activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) that was comparable or even superior to linezolid itself [1]. While this study did not test 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole directly, it provides strong class-level evidence for the antibacterial potential of the 1,2,4-oxadiazole core, a potential which can be modulated by aryl substitutions like 4-fluoro-2-methylphenyl.

Antibacterial Antimicrobial Resistance Gram-positive pathogens Drug Discovery

Differentiation from 3-(4-Fluorophenyl)-1,2,4-oxadiazole via Enhanced Lipophilicity

Compared to the closely related analog 3-(4-fluorophenyl)-1,2,4-oxadiazole, the target compound features an additional methyl group at the 2-position of the phenyl ring. This structural difference is predicted to increase lipophilicity. Calculated LogP values support this: 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has a reported LogP of ~1.9 , while calculated values for 3-(4-fluorophenyl)-1,2,4-oxadiazole are reported in the range of 1.2 to 1.83 [1]. This difference in lipophilicity can significantly impact a compound's ADME profile, solubility, and target binding, offering a distinct advantage in medicinal chemistry campaigns requiring fine-tuned hydrophobic properties.

Structure-Activity Relationship SAR Lipophilicity Physicochemical Properties

Antimicrobial Class-Level Activity of Fluorophenyl-Containing Oxadiazoles

The presence of a fluorophenyl group in oxadiazole derivatives is associated with enhanced antimicrobial activity. Studies on 1,3,4-oxadiazole derivatives have shown that compounds bearing a fluoro group exhibit the highest activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to standard drugs like streptomycin [1]. While this is a class-level observation for a different oxadiazole isomer, it highlights the valuable contribution of the fluorophenyl moiety to antimicrobial potency, a feature shared by the target compound.

Antimicrobial Antibacterial Fluorine Chemistry Medicinal Chemistry

Best Research and Industrial Application Scenarios for 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole


Lead Optimization in Antibacterial Drug Discovery

Based on the proven antibacterial activity of the 1,2,4-oxadiazole scaffold in linezolid analogs [1], 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is an ideal intermediate for synthesizing and evaluating new antimicrobial agents, particularly against Gram-positive pathogens. Its specific substitution pattern can be used to explore SAR around potency, spectrum, and pharmacokinetics.

Modulation of Lipophilicity in CNS Drug Candidates

The higher lipophilicity of 1,2,4-oxadiazoles compared to 1,3,4-isomers [1] makes this compound a strategic building block for designing central nervous system (CNS) drugs, where increased LogP can facilitate crossing the blood-brain barrier. The 4-fluoro-2-methylphenyl group offers a refined tool for fine-tuning this property.

Chemical Biology Tool for Probing Ester/Amide Bioisosterism

Given the well-documented role of 1,2,4-oxadiazoles as bioisosteres for esters and amides [1], this compound can be incorporated into probe molecules to investigate biological targets where metabolic stability of the amide/ester bond is a limiting factor. The fluorine atom also provides a handle for 19F-NMR studies in complex biological matrices.

Fluorinated Building Block for Advanced Material Synthesis

Fluorinated 1,2,4-oxadiazoles are applied in materials science for the targeted modification of polymers and macromolecules [2]. 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole can serve as a monomer or functional additive in the development of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs), where its electronic properties are beneficial.

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